molecular formula C12H16N2S B8488726 2-Propylthio-5,6-dimethylbenzimidazole

2-Propylthio-5,6-dimethylbenzimidazole

Cat. No.: B8488726
M. Wt: 220.34 g/mol
InChI Key: MJNSYLFSSCHAHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Perspectives in Benzimidazole (B57391) Synthesis and Discovery

The history of benzimidazole chemistry dates back to 1872, when Hoebrecker first reported the synthesis of a benzimidazole derivative. nih.govnih.govscirp.org This pioneering work involved the reduction of 2-nitro-4-methylacetanilide to create 2,5-dimethylbenzimidazole. scirp.orgnih.gov However, the true significance of the benzimidazole scaffold in the biological sciences came to light much later with the structural elucidation of vitamin B12. The discovery that 5,6-dimethylbenzimidazole (B1208971) serves as an axial ligand to the cobalt atom in this essential vitamin sparked immense interest in this class of compounds. eurekaselect.comnih.gov

Early synthetic methods, such as the condensation of o-phenylenediamines with carboxylic acids or their derivatives, laid the groundwork for accessing a wide range of substituted benzimidazoles. acs.org Over the decades, these methods have been refined and expanded, with the development of more efficient and environmentally friendly synthetic strategies. nih.gov

Structural Diversity and Significance of Benzimidazole Derivatives in Chemical Biology

The structural versatility of the benzimidazole core allows for substitutions at various positions, leading to a vast library of derivatives with distinct physicochemical properties and biological activities. acs.orgnih.gov The ability to modify the scaffold at the 1, 2, 5, and 6 positions has enabled chemists to fine-tune the pharmacological profile of these compounds.

The significance of benzimidazole derivatives in chemical biology is underscored by their broad spectrum of reported biological activities. These include, but are not limited to, antimicrobial, antiviral, anthelmintic, anticancer, anti-inflammatory, and antihypertensive properties. scirp.orgacs.orgnih.govumich.edu This wide range of activities has made the benzimidazole scaffold a focal point of drug discovery and development efforts for numerous diseases. researchgate.net

A Closer Look at 2-Propylthio-5,6-dimethylbenzimidazole

While the broader family of benzimidazoles is well-documented, specific information on this compound is less prevalent in readily available scientific literature. However, based on the general synthesis and properties of related 2-(alkylthio)benzimidazole compounds, we can infer its chemical nature and potential areas of research interest.

This particular compound is classified as a benzimidazole derivative and an organosulfur compound, indicating the presence of a sulfur atom within its structure. google.com

Synthesis and Chemical Properties

A general synthetic route for 2-(alkylthio)benzimidazoles involves the S-alkylation of a 2-mercaptobenzimidazole (B194830) precursor. In the case of this compound, a plausible synthesis would start with 5,6-dimethyl-1H-benzimidazole-2-thiol. This precursor would then be reacted with a propyl halide, such as 1-bromopropane, in the presence of a base to facilitate the formation of the thioether linkage at the 2-position.

While specific experimental data for this compound is scarce, the table below presents general physicochemical properties of related benzimidazole derivatives to provide a comparative context.

Property2-(Methylthio)benzimidazole5,6-Dimethylbenzimidazole
Molecular Formula C8H8N2SC9H10N2
Molecular Weight 164.23 g/mol 146.19 g/mol
Melting Point 202 °C202-205 °C
Appearance White to almost white crystalline powderWhite to off-white crystalline solid

This table presents data for related compounds due to the limited availability of specific data for this compound.

Academic Research and Detailed Findings

Specific academic research focusing solely on this compound is not extensively reported in the surveyed literature. However, research on analogous 2-(alkylthio)benzimidazole derivatives provides insights into the potential applications and areas of investigation for this compound.

For instance, studies on various 2-(alkylthio) and 2-(benzylthio) benzimidazole derivatives have explored their potential as antiviral agents. acs.org Research has also been conducted on the synthesis of 2-thiomethyl-benzimidazole derivatives to evaluate their antibacterial activity. These studies highlight the interest in the 2-thioalkyl functional group as a modulator of biological activity in the benzimidazole scaffold.

The presence of the 5,6-dimethyl substitution is also noteworthy, as this specific substitution pattern is found in the benzimidazole ligand of vitamin B12. This structural feature could be explored for its influence on the biological activity of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

5,6-dimethyl-2-propylsulfanyl-1H-benzimidazole

InChI

InChI=1S/C12H16N2S/c1-4-5-15-12-13-10-6-8(2)9(3)7-11(10)14-12/h6-7H,4-5H2,1-3H3,(H,13,14)

InChI Key

MJNSYLFSSCHAHO-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC2=C(N1)C=C(C(=C2)C)C

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No published ¹H NMR or ¹³C NMR data for 2-Propylthio-5,6-dimethylbenzimidazole was found.

Proton NMR (¹H NMR) Analysis

Specific chemical shifts (δ), coupling constants (J), and signal multiplicities for the protons in this compound are not available in the reviewed literature.

Carbon-13 NMR (¹³C NMR) Analysis

The characteristic chemical shifts for the carbon atoms of the benzimidazole (B57391) core, the dimethyl groups, and the S-propyl side chain for this specific molecule have not been reported.

Infrared (IR) Spectroscopy for Functional Group Identification

No specific IR absorption frequencies (cm⁻¹) corresponding to the functional groups (e.g., N-H, C=N, C-S, aromatic C-H) of this compound are documented.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

While the molecular formula is presumed to be C₁₂H₁₆N₂S with a corresponding molecular weight of approximately 220.34 g/mol , no experimental mass spectrometry data, including the molecular ion peak (M⁺) or characteristic fragmentation patterns, could be sourced.

Elemental Analysis for Stoichiometric Verification

There is no available experimental data from elemental analysis to confirm the stoichiometric composition (percentage of Carbon, Hydrogen, Nitrogen, and Sulfur) of this compound.

Chromatographic Techniques for Purity Assessment and Isolation

Specific methodologies or results from chromatographic techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or column chromatography for the purification or purity assessment of this compound are not described in the available scientific literature.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a versatile and rapid analytical technique used to separate mixtures of compounds. Its application in the analysis of benzimidazole derivatives, including this compound, is crucial for monitoring reaction progress, identifying compounds, and determining their purity. The separation in TLC is based on the differential partitioning of the analyte between a stationary phase coated on a glass or plastic plate and a liquid mobile phase that moves up the plate by capillary action.

Research Findings:

In the analysis of benzimidazole derivatives, silica (B1680970) gel G is a commonly employed stationary phase due to its polarity and ability to form hydrogen bonds with the analytes. The choice of the mobile phase is critical and is determined by the polarity of the compounds to be separated. For non-polar to moderately polar compounds like many 2-substituted benzimidazoles, a mixture of a non-polar solvent and a slightly more polar solvent is often effective.

While specific Rf values for this compound are not extensively documented in publicly available literature, typical solvent systems for related benzimidazole derivatives include mixtures of ethyl acetate (B1210297) and n-hexane. For instance, a solvent system of ethyl acetate:n-hexane (3:5 v/v) has been successfully used for the TLC analysis of other substituted benzimidazoles. nih.gov The visualization of the separated spots on the TLC plate can be achieved under UV light or by using chemical staining agents such as iodine vapors. nih.gov

The following interactive data table summarizes typical TLC conditions used for the analysis of benzimidazole derivatives, which can serve as a starting point for the analysis of this compound.

Stationary PhaseMobile Phase (v/v)Visualization Method
Silica Gel GEthyl Acetate : n-Hexane (3:5)UV Light, Iodine Vapors
Silica Gel GToluene : Acetone (8:2)Iodine Vapors
Silica Gel GEthyl Acetate : n-Hexane (6:4)Iodine Vapors

Note: The Rf value is dependent on the specific compound and the exact experimental conditions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. This method is indispensable for the analysis of complex mixtures and the structural elucidation of unknown compounds. In the context of this compound, LC-MS/MS can be used for its identification and quantification in various matrices.

Detailed Research Findings:

The LC-MS/MS analysis of benzimidazole derivatives typically employs reverse-phase chromatography, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. A common mobile phase consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve chromatographic peak shape and ionization efficiency. jchps.com

The mass spectrometer is usually operated with an electrospray ionization (ESI) source in the positive ion mode, as the nitrogen atoms in the benzimidazole ring are readily protonated. In the tandem mass spectrometry (MS/MS) mode, the protonated molecule (precursor ion) is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions (product ions). The fragmentation pattern provides valuable information about the structure of the molecule.

The following interactive data table outlines typical LC-MS/MS parameters that could be adapted for the analysis of this compound, based on methods for similar compounds.

ParameterCondition
Liquid Chromatography
ColumnC18 reverse-phase
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
ElutionGradient
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI)
PolarityPositive
Analysis ModeMultiple Reaction Monitoring (MRM)
Precursor Ion[M+H]+
Product IonsTo be determined experimentally

Mechanistic Elucidation of Biological Activities of Benzimidazole Derivatives

Interactions with Cellular Macromolecules and Enzymes

The diverse therapeutic effects of benzimidazole (B57391) derivatives stem from their ability to modulate the function of critical cellular macromolecules and enzymes. This section elucidates the primary mechanisms through which these compounds, including the structural class of 2-Propylthio-5,6-dimethylbenzimidazole, exert their biological influence.

Due to their structural resemblance to purines, benzimidazole derivatives can act as antagonists in processes involving nucleic acids. researchgate.net This allows them to interfere with the function of enzymes crucial for DNA replication and repair. researchgate.netnih.gov Certain derivatives have been shown to inhibit DNA topoisomerases, enzymes that are vital for managing the topological state of DNA during replication and transcription. crsubscription.comresearchgate.net By stabilizing the complex between topoisomerase and DNA, these compounds can lead to DNA strand breaks and ultimately trigger cell death, a mechanism exploited in cancer therapy. researchgate.net Additionally, some benzimidazole compounds can bind to the minor groove of DNA or act as alkylating agents, further disrupting DNA integrity and function. nih.gov

A significant mechanism of action for 5,6-dimethylbenzimidazole (B1208971) (DMB), the core of the subject compound, is its role as a flavin antagonist. nih.gov The structural similarity between the DMB ring and the isoalloxazine moiety of flavin cofactors is the basis for this antagonism. nih.gov Research on Salmonella Typhimurium has demonstrated that DMB can inhibit the activity of various flavoenzymes. nih.gov

For instance, DMB acts as a competitive inhibitor for flavin mononucleotide (FMN) in the NAD(P)H:flavin reductase (Fre) enzyme. nih.gov It also inhibits other FAD-dependent dehydrogenases that are essential for the metabolism of various substrates. nih.gov This interference with flavoenzyme activity can disrupt critical metabolic pathways and arrest cell growth. nih.gov The methyl groups at the 5 and 6 positions of the benzimidazole ring are critical for this inhibitory activity. nih.gov

Table 1: Inhibition of Flavoenzymes by 5,6-dimethylbenzimidazole (DMB)
EnzymeType of InhibitionSubstrate/Cofactor Competed WithObserved EffectReference
NAD(P)H:flavin reductase (Fre)CompetitiveFlavin Mononucleotide (FMN)Inhibition of enzyme activity nih.gov
Succinate Dehydrogenase (Sdh complex)InhibitoryFlavin Adenine Dinucleotide (FAD)Reduced catabolism of succinate nih.gov
D-alanine Dehydrogenase (DadA)InhibitoryFlavin Adenine Dinucleotide (FAD)Reduced catabolism of D-alanine nih.gov
Tricarballylate Dehydrogenase (TcuA)InhibitoryFlavin Adenine Dinucleotide (FAD)Reduced catabolism of tricarballylate nih.gov

Heme metabolism is a fundamental cellular process, and its disruption can have significant consequences for cell proliferation and survival. nih.gov Benzimidazole derivatives have been identified as inhibitors of the heme synthesis pathway. nih.gov This inhibition can sensitize cancer cells to other therapeutic agents, such as metformin, highlighting a potential strategy for combination therapies. nih.gov By interfering with heme homeostasis, these compounds can reduce tumor cell growth and survival, making the heme synthesis-export system a viable target in oncology. nih.gov

The bacterial protein FtsZ, a homolog of eukaryotic tubulin, is essential for bacterial cytokinesis. nih.gov It polymerizes to form the Z-ring at the division site, making it an attractive target for novel antibacterial agents. nih.govdovepress.com Several studies have identified benzimidazole derivatives as potent inhibitors of FtsZ. nih.govdovepress.comnih.gov These compounds disrupt the assembly of FtsZ filaments and the formation of the Z-ring, leading to an inhibition of cell division and eventual bacterial death. nih.gov Some benzimidazole derivatives have shown efficacy against drug-resistant strains of Mycobacterium tuberculosis by targeting its FtsZ protein. nih.govwikipedia.org The mechanism can involve destabilizing FtsZ assembly by enhancing its GTPase activity, which represents a novel approach to antibacterial therapy. nih.gov

One of the most well-defined roles of the 5,6-dimethylbenzimidazole (DMB) moiety is its function as the "lower ligand" in cobalamin, or vitamin B12. mdpi.comresearchgate.net In its biologically active form, the nitrogen atom of the DMB base coordinates directly to the central cobalt atom of the corrin (B1236194) ring. researchgate.netacs.orgnih.gov This "base-on" conformation is crucial for the stability and function of the vitamin. researchgate.net

However, when cobalamin binds to certain enzymes, such as methylmalonyl-CoA mutase, a significant conformational change occurs. nih.gov The DMB tail is displaced from the cobalt and replaced by a histidine residue from the enzyme's active site. nih.gov This "base-off" conformation is critical for catalysis. nih.gov The ability of the DMB component to coordinate with the cobalt center and also be displaced in specific enzymatic contexts underscores its sophisticated role in modulating the activity of B12-dependent enzymes. acs.orgnih.govnih.gov

Receptor tyrosine kinases (RTKs) are critical regulators of cellular processes like proliferation, differentiation, and survival. ukm.my Dysregulation of RTK signaling, particularly through receptors like the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR), is a hallmark of many cancers. ukm.myresearchgate.net The benzimidazole scaffold has proven to be a highly effective framework for designing potent inhibitors of these kinases. researchgate.netacs.orgtandfonline.com

Numerous benzimidazole derivatives have been developed as inhibitors of VEGFR-2, a key mediator of angiogenesis (the formation of new blood vessels) which is essential for tumor growth. acs.orgnih.govnih.govacs.org By blocking the ATP-binding site of VEGFR-2, these compounds inhibit downstream signaling pathways, thereby preventing angiogenesis. acs.orgtandfonline.com

Impact on Tubulin Polymerization

There is no available research specifically investigating the impact of this compound on tubulin polymerization.

Biochemical and Cellular Pathway Disruptions

Mechanisms of Antiproliferative Action in Cancer Cell Lines

Specific studies detailing the mechanisms of antiproliferative action of this compound in any cancer cell lines have not been identified in the current body of scientific literature.

Modulation of Microbial Metabolic Activities by Benzimidazoles

Information regarding the modulation of microbial metabolic activities specifically by this compound is not present in the reviewed scientific resources.

Influence on Reductive Dehalogenase Function

There is no available data on the influence of this compound on reductive dehalogenase function.

Structure Activity Relationship Sar Studies of 2 Propylthio 5,6 Dimethylbenzimidazole and Its Analogues

Impact of Substituents at the 2-Position on Biological Efficacy

The substituent at the 2-position of the benzimidazole (B57391) scaffold is a critical determinant of its biological activity. mdpi.comscirp.orglongdom.org In the case of 2-alkylthio derivatives, the nature of the alkyl group can significantly modulate the compound's efficacy. The length, branching, and presence of aromatic moieties in the thioether side chain all play a role.

Research on 2-substituted benzimidazoles has shown that variations in the alkyl chain can lead to substantial differences in activity. For instance, in a series of 2-alkyl benzimidazoles studied for PPARγ activation, the activity increased in the order: propyl < iso-butyl ≤ tert-butyl < butyl, demonstrating that both chain length and steric factors are important. nih.gov While this study was not on thio-derivatives, it highlights the sensitivity of the 2-position to alkyl group modifications.

In the context of 2-alkylthio derivatives, studies on related compounds have provided insights. For example, the synthesis of 2-alkylthio and 2-benzylthio derivatives of 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole revealed that the 2-benzylthio analogue had the best separation between antiviral activity and cytotoxicity. nih.gov Most 2-alkylthio compounds in that series were either inactive or active only at concentrations close to their toxic levels. nih.gov This suggests that an aromatic ring in the 2-thio side chain can be beneficial for certain biological activities. The presence of a thiol group at the 2-position has been noted to enhance various biological activities, including antimicrobial and anti-inflammatory effects. scirp.org

The following table summarizes the impact of different substituents at the 2-position on the biological activity of benzimidazole analogues, based on findings from various studies.

Base ScaffoldSubstituent at 2-PositionKey SAR FindingReference
1-(biphenyl-4-ylmethyl)-1H-benzo[d]imidazole-PropylServes as a baseline for alkyl chain elongation studies. nih.gov
1-(biphenyl-4-ylmethyl)-1H-benzo[d]imidazole-ButylShowed higher PPARγ activation compared to the propyl analogue. nih.gov
1-(biphenyl-4-ylmethyl)-1H-benzo[d]imidazole-iso-ButylDisplayed activity greater than or equal to the propyl analogue. nih.gov
5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole-S-AlkylGenerally inactive or active only at near-toxic concentrations against HCMV and HSV-1. nih.gov
5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole-S-BenzylShowed the best separation between antiviral activity (HCMV) and cytotoxicity. nih.gov
General Benzimidazole-S-MethylDerivatives showed significant antibacterial activity against E. coli. scirp.orgscirp.org

Role of the 5,6-Dimethyl Substitution in Modulating Activity and Selectivity

Substituents on the benzene (B151609) portion of the benzimidazole ring significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. The 5,6-dimethyl substitution is a key feature that affects both the potency and selectivity of these compounds.

Electron-donating groups, such as methyl groups, generally lead to different biological outcomes compared to electron-withdrawing groups. For example, in one study on anti-inflammatory benzimidazoles, a compound with an electron-releasing methoxy (B1213986) group at position 6 demonstrated strong activity, whereas compounds with electron-withdrawing groups like nitro were also potent, indicating that the electronic nature of the substituent is target-dependent. mdpi.com Conversely, another study found that electron-withdrawing groups at the C5 position led to a loss of anti-inflammatory activity. mdpi.com

SAR studies on benzimidazole-based androgen receptor antagonists found that introducing 5,6-dichloro substituents greatly enhanced antagonist activity. nih.gov Similarly, a comparison of 5-fluoro and 5-chloro substitutions in another series showed that the chloro group improved cytotoxicity against MCF-7 cancer cells. nih.gov These findings underscore the importance of the substitution pattern on the benzene ring.

The 5,6-dimethyl groups in 2-Propylthio-5,6-dimethylbenzimidazole are likely to enhance lipophilicity, which can improve membrane permeability and access to intracellular targets. Furthermore, the specific steric bulk and electronic nature of the dimethyl substitution pattern are crucial for optimal binding to its target, contributing to both its activity and selectivity profile. Altering these groups, for example, by replacing them with hydrogen, halogens, or larger alkyl groups, would be expected to significantly alter the compound's biological profile.

Influence of Aromatic and Aliphatic Modifications on Biological Profiles

The substitution at the 2-position of the benzimidazole core can be broadly categorized into aliphatic and aromatic groups, each conferring distinct properties that influence the biological profile of the molecule. The choice between an aliphatic chain, like the propylthio group, and an aromatic system can drastically alter the compound's efficacy, selectivity, and mechanism of action.

Studies directly comparing aliphatic and aromatic substituents have provided valuable SAR insights. In the investigation of PPARγ activators based on the 1-(biphenyl-4-ylmethyl)-1H-benzo[d]imidazole scaffold, replacing a 2-propyl group with a 2-phenyl group led to the most active compound in the series. nih.gov Further modifications, such as adding a benzyl (B1604629) or phenethyl group, also yielded potent compounds, indicating that an aromatic moiety at or near the 2-position is highly favorable for this specific activity. nih.gov Hydrophobicity and potential for π-π stacking interactions introduced by aromatic rings are often key to enhanced binding at a receptor site.

In the context of 2-thio substituted benzimidazoles, a similar trend has been observed. A study on antiviral 5,6-dichloro-benzimidazole ribonucleosides found that the 2-benzylthio analogue was superior to various 2-alkylthio derivatives, which were largely inactive or non-selective. nih.gov The introduction of substituents onto the benzyl ring of the 2-benzylthio moiety was also explored; however, none of the substituted analogues proved more active than the parent 2-benzylthio compound, suggesting that an unsubstituted phenyl ring in this position was optimal for antiviral activity in that series. nih.gov

The data below illustrates the differential effects of aliphatic versus aromatic modifications at the 2-position on the biological activity of benzimidazole analogues.

Base ScaffoldSubstituent at 2-PositionModification TypeBiological Activity (EC50/IC50)Reference
1-(biphenyl-4-ylmethyl)-1H-benzo[d]imidazolePropylAliphatic>10 µM (PPARγ activation) nih.gov
1-(biphenyl-4-ylmethyl)-1H-benzo[d]imidazoleButylAliphatic0.59 µM (PPARγ activation) nih.gov
1-(biphenyl-4-ylmethyl)-1H-benzo[d]imidazolePhenylAromatic0.27 µM (PPARγ activation) nih.gov
1-(biphenyl-4-ylmethyl)-1H-benzo[d]imidazoleBenzylAromatic1.4 µM (PPARγ activation) nih.gov
1-(biphenyl-4-ylmethyl)-1H-benzo[d]imidazolePhenethylAromatic0.31 µM (PPARγ activation) nih.gov
5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole-S-PropylAliphaticInactive or cytotoxic (Antiviral) nih.gov
5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole-S-BenzylAromaticActive and selective (Antiviral) nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov By identifying key molecular descriptors that correlate with efficacy, QSAR models can predict the activity of novel, unsynthesized molecules, thereby guiding the rational design of more potent and selective analogues. nih.govbiolscigroup.us

For benzimidazole derivatives, QSAR studies have been successfully applied to predict various biological activities, including antibacterial and anticancer effects. researchgate.netnih.gov These models often use multiple linear regression (MLR) to establish a correlation between molecular descriptors (e.g., physicochemical, electronic, steric) and the observed biological activity. nih.govbiolscigroup.us The predictive power of a QSAR model is typically validated internally using cross-validation techniques (q²) and externally by predicting the activity of a set of compounds not used in model generation (pred_r²). researchgate.netpnrjournal.com

A QSAR study specifically focused on 2-thioarylalkyl-1H-benzimidazole derivatives, a class of compounds structurally related to this compound, identified several quantum chemical descriptors as being crucial for their anthelmintic activity. biolscigroup.usscholars.direct The study, using Density Functional Theory (DFT), found that the most significant descriptors were:

Dipole moment (μ): Relates to the polarity of the molecule, which can influence solubility and binding interactions. biolscigroup.usscholars.direct

Energy of the Highest Occupied Molecular Orbital (EHOMO): Indicates the molecule's ability to donate electrons, which is often involved in charge-transfer interactions with a biological target. biolscigroup.usscholars.direct

Smallest negative charge of the molecule (q-): Pinpoints regions of the molecule likely to act as hydrogen bond acceptors or engage in electrostatic interactions. biolscigroup.usscholars.direct

The resulting QSAR model was expressed as a linear equation: pCL = a(μ) + b(EHOMO) + c(q-) + d

where pCL is the negative logarithm of the larvicidal concentration, and a, b, c, and d are constants derived from the regression analysis. biolscigroup.us This model demonstrated good statistical significance and predictive ability, confirming that electronic properties are key drivers of activity in this class of compounds. biolscigroup.usscholars.direct Such models are invaluable tools for the predictive design of new 2-thio-benzimidazole derivatives with potentially enhanced biological efficacy. pnrjournal.compnrjournal.com

Non Clinical Biological Activity Investigations of Benzimidazole Derivatives

Antimicrobial Activities

The benzimidazole (B57391) scaffold is a cornerstone in the development of various antimicrobial agents. researchgate.net Derivatives have shown a broad spectrum of activity against bacteria, fungi, and viruses. wikipedia.orglongdom.org

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determinations

Specific antibacterial spectrum and MIC data for 2-Propylthio-5,6-dimethylbenzimidazole are not detailed in the reviewed literature. However, extensive research on related benzimidazole derivatives demonstrates their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. nih.govplapiqui.edu.ar For instance, certain 5,6-dimethylbenzimidazole (B1208971) derivatives have shown notable activity against Gram-positive bacteria. plapiqui.edu.ar

The antibacterial efficacy of benzimidazoles is often attributed to their ability to act as competitive inhibitors of purines, which can disrupt the biosynthesis of nucleic acids and proteins in bacterial cells, thereby inhibiting their growth. wikipedia.org The substitution pattern on the benzimidazole core is crucial; modifications at the C-2 position, such as the propylthio group in the subject compound, are common in derivatives with demonstrated antimicrobial properties. researchgate.net

Below is a table summarizing the MIC values of some representative benzimidazole derivatives against various bacterial strains, illustrating the general antibacterial potential of this chemical class.

Compound/Derivative ClassTest OrganismMIC (µg/mL)
Benzoyl-substituted benzimidazole (15a)E. coli1
Benzoyl-substituted benzimidazole (15a)M. catarrhalis2
Benzoyl-substituted benzimidazole (15a)S. pyogenes2
Halobenzyl benzimidazole derivativesS. aureus, M. luteus2-16
Benzimidazole-triazole hybrid (2d)E. coli3.125
Benzimidazole-triazole hybrid (2k)S. aureus12.5

Data compiled from studies on various benzimidazole derivatives to illustrate the potential activity of the compound class. wikipedia.orgresearchgate.netnih.gov

Antifungal Activity Evaluations

While specific antifungal studies on this compound are not available, the broader family of 2-alkylthio benzimidazoles has been evaluated for fungicidal activity. nih.gov Research into 5,6-dimethylbenzimidazole derivatives has also identified compounds with significant antifungal effects, including against azole-resistant strains. plapiqui.edu.ar

The mechanism of antifungal action for many benzimidazoles involves the inhibition of ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane. mdpi.com A series of novel 2-(2-(alkylthio)-6-phenylpyrimidin-4-yl)-1H-benzimidazoles demonstrated excellent fungicidal activities against plant-pathogenic fungi like Botrytis cinerea and Sclerotinia sclerotiorum. nih.gov Similarly, other benzimidazole derivatives have shown efficacy against various Candida species and dermatophytes. nih.govnih.gov

The table below presents the antifungal activity of selected benzimidazole derivatives.

Compound/Derivative ClassTest OrganismMIC (µg/mL)EC₅₀ (µg/mL)
5,6-Dimethyl-1-(3-methylbenzyl)-1H-benzo[d]imidazole (5b)Various FungiNot specifiedNot specified
Benzimidazole phenylhydrazone (6f)R. solaniNot specified1.20
Benzimidazole phenylhydrazone (6f)M. oryzaeNot specified1.85
2-alkylthio-6-formamidobenzothiazolesC. albicans, C. guilliermondii2.2 - 21 mg/L (ED₅₀)Not specified

Data compiled from studies on various benzimidazole derivatives to illustrate the potential activity of the compound class. plapiqui.edu.arnih.govresearchgate.net

Antiviral Efficacy Assessments

Direct antiviral efficacy assessments for this compound were not found in the reviewed scientific literature. However, structurally related compounds have been a focus of antiviral research. A study on 2-alkylthio derivatives of 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole revealed activity against human cytomegalovirus (HCMV) and herpes simplex virus type-1 (HSV-1). nih.gov

In this study, most of the 2-alkylthio compounds were either inactive or showed activity only at concentrations close to those causing cytotoxicity in uninfected cells. nih.gov The antiviral mechanism for some benzimidazole derivatives involves the inhibition of viral RNA-dependent RNA polymerase (RdRP), an enzyme essential for the replication of viruses like the hepatitis C virus (HCV). nih.gov

Non-Clinical Anticancer Research

The structural similarity of benzimidazoles to endogenous purines makes them promising candidates for anticancer drug development, with mechanisms often involving the disruption of nucleic acid and protein synthesis. wikipedia.orgnih.gov

Cytotoxicity Screening in Immortalized Cell Lines (e.g., HepG2)

Although cytotoxicity data for this compound is not specifically reported, numerous studies have demonstrated the cytotoxic effects of various benzimidazole derivatives against a range of cancer cell lines, including the human liver cancer cell line HepG2. jksus.orgjksus.org One study reported that a novel benzimidazole derivative (se-182) exhibited significant dose-dependent cytotoxicity against HepG2 cells with an IC₅₀ value of 15.58 µM, which was more potent than the standard anticancer drug cisplatin (B142131) (IC₅₀ = 37.32 µM). jksus.org Another benzimidazole salt (compound 3) also showed significant cytotoxicity against HepG2 cells, with an IC₅₀ value of 25.14 µM. jksus.org

The cytotoxic potential of these compounds highlights the promise of the benzimidazole scaffold in developing new anticancer agents.

Compound/DerivativeCell LineIC₅₀ (µM)
Benzimidazole derivative (se-182)HepG215.58
Benzimidazole derivative (se-182)A54915.80
Benzimidazole salt (Compound 3)HepG225.14
Benzimidazole salt (Compound 3)MCF-722.41
Benzenesulphonohydrazide derivative (Compound 4)HepG2106.33

Data compiled from studies on various benzimidazole derivatives to illustrate the potential activity of the compound class. jksus.orgjksus.orgnih.gov

Investigations of Apoptosis Induction

While there is no specific information on apoptosis induction by this compound, the induction of apoptosis is a well-documented mechanism of action for the anticancer effects of many benzimidazole derivatives. nih.govnih.govsemanticscholar.orgmdpi.com These compounds can trigger programmed cell death in cancer cells through various molecular pathways.

Studies have shown that certain benzimidazole derivatives induce apoptosis by inhibiting the anti-apoptotic protein Bcl-2. nih.gov The downregulation of Bcl-2, combined with the upregulation of pro-apoptotic proteins like Bax, leads to the activation of the caspase cascade. jksus.orgsemanticscholar.orgmdpi.com For example, specific benzimidazole derivatives were found to significantly increase the activity of caspase-3, a key executioner of apoptosis, in HepG2 cells. nih.gov Furthermore, some derivatives can arrest the cell cycle at different phases, preventing cancer cell proliferation and leading to apoptosis. nih.govnih.gov One study on a novel benzimidazole salt demonstrated that it could induce both intrinsic and extrinsic apoptotic pathways in HepG2 cells by elevating the expression of pro-apoptotic markers such as BAX, CASPASE-3, and CASPASE-8. jksus.org

Anti-Inflammatory and Analgesic Activity Studies

The compound this compound belongs to the broader class of 2-mercaptobenzimidazole (B194830) derivatives. Historically, various S-substituted-2-mercaptobenzimidazoles have been investigated for their potential anti-inflammatory and analgesic properties. google.com Research literature has documented the exploration of this class of compounds for such pharmacological activities. google.com

However, a detailed review of available scientific literature and patent documentation did not yield specific studies or quantitative data detailing the anti-inflammatory or analgesic activity of this compound itself. While the synthesis of the compound has been described, specific experimental results for its efficacy in these areas are not publicly documented. google.com

Anthelmintic Activity in In Vitro and Ex Vivo Parasite Models

Investigations into the anthelmintic properties of various benzimidazole derivatives are common in medicinal chemistry, as the benzimidazole scaffold is central to many anthelmintic drugs. Despite this, dedicated studies focusing on the in vitro or ex vivo anthelmintic effects of this compound on parasite models were not found in the reviewed scientific literature.

Anticonvulsant Activity Research

The central nervous system effects of benzimidazole derivatives have been a subject of scientific inquiry. However, specific research evaluating the anticonvulsant potential of this compound has not been identified in the available scientific publications. Therefore, no data on its activity in anticonvulsant models can be presented.

Antitubercular Activity Against Mycobacterial Strains (e.g., Mtb-H37Rv)

The search for novel antitubercular agents is a significant area of pharmaceutical research, and various heterocyclic compounds are often screened for activity against Mycobacterium tuberculosis strains like H37Rv. A review of the existing literature did not reveal any studies specifically investigating the antitubercular activity of this compound.

Antioxidant Potential Evaluations

The antioxidant capacity is a frequently evaluated property for novel chemical entities in drug discovery. Nevertheless, specific experimental evaluations or data concerning the antioxidant potential of this compound were not found in the surveyed scientific and patent literature.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and predict the molecular geometry of compounds like 2-Propylthio-5,6-dimethylbenzimidazole. DFT calculations, particularly using the B3LYP hybrid functional with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are frequently employed to determine the most stable conformation (the ground state) of a molecule. researchgate.netopenmedicinalchemistryjournal.comresearchgate.net

The electronic structure is also elucidated, providing information on the distribution of electron density across the molecule. This is crucial for understanding properties like polarity and the nature of chemical bonds.

Below is a representative data table of predicted geometrical parameters for a benzimidazole (B57391) structure, analogous to what would be obtained for this compound through DFT calculations.

Table 1: Predicted Geometrical Parameters from DFT Calculations for a Benzimidazole Core

Parameter Predicted Value (B3LYP/6-311G(d,p))
Bond Lengths (Å)
N1-C2 1.38
C2-N3 1.32
N1-C7a 1.39
C4-C5 1.39
C5-C6 1.40
C6-C7 1.38
**Bond Angles (°) **
C7a-N1-C2 108.5
N1-C2-N3 115.0
C2-N3-C3a 108.0
C4-C5-C6 121.0
C5-C6-C7 120.5
**Dihedral Angles (°) **
C4-C5-C6-C7 0.5

Note: Data are illustrative and based on calculations for similar benzimidazole structures.

Quantum Chemical Calculations for Frontier Molecular Orbital Analysis

Quantum chemical calculations are essential for performing Frontier Molecular Orbital (FMO) analysis. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's chemical reactivity and kinetic stability. openmedicinalchemistryjournal.comnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netrsc.org For benzimidazole derivatives, DFT methods are used to calculate the energies of these frontier orbitals. openmedicinalchemistryjournal.com These calculations reveal that charge transfer within the molecule is a key aspect of its electronic behavior. nih.gov

The analysis of the atomic orbital compositions of the HOMO and LUMO indicates which parts of the molecule are most likely to be involved in electron donation and acceptance. In many benzimidazole systems, the HOMO is often localized over the benzimidazole ring system, while the LUMO may be distributed across the entire molecule, including the substituents.

Table 2: Representative Frontier Molecular Orbital Data for Benzimidazole Derivatives

Parameter Energy (eV)
EHOMO -6.2 to -5.8
ELUMO -1.5 to -0.8

Note: Values are typical ranges reported for various benzimidazole derivatives calculated using DFT methods and serve as an illustration. researchgate.netnih.gov

Theoretical Predictions of Molecular Structures and Reaction Mechanisms

Theoretical chemistry offers powerful predictive capabilities for molecular structures and potential reaction mechanisms. By modeling the reactants, transition states, and products of a proposed reaction, chemists can calculate the activation energies and reaction enthalpies. This information helps to determine the most likely pathway a reaction will follow. For instance, the synthesis of benzimidazole derivatives can be modeled to understand the cyclization mechanism. rsc.org

For this compound, theoretical calculations could predict its behavior in various chemical environments. For example, computations could explore its potential metabolic pathways by modeling oxidation at the sulfur atom or reactions involving the imidazole (B134444) ring. These predictions are valuable for understanding the compound's stability and potential transformations. The synthesis of related benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with an appropriate aldehyde or carboxylic acid, and DFT can be used to model the transition states of these cyclization reactions. openmedicinalchemistryjournal.comrsc.orgmdpi.com

In Silico Approaches for Compound Design and Optimization

In silico methods are a critical component of modern drug discovery and materials science, allowing for the rational design and optimization of new compounds. Quantitative Structure-Activity Relationship (QSAR) studies are a prominent example of these approaches. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net

For benzimidazole derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to guide the design of new potent agents, for example, against mycobacteria or cancer cell lines. nih.govnih.gov These models identify key steric and electrostatic features of the molecules that are important for their activity. Based on these models, new derivatives of this compound could be designed by modifying its substituents to enhance a desired property. For instance, if a QSAR model indicated that increased steric bulk in a certain region enhances activity, larger alkyl groups could be substituted for the propyl group, and the predicted activity of these new analogs could be evaluated computationally before any synthetic work is undertaken. nih.govbenthamdirect.com

Molecular docking, another in silico technique, can predict the binding orientation and affinity of a molecule to the active site of a protein or enzyme. benthamdirect.combiointerfaceresearch.com This is instrumental in designing compounds that can act as specific inhibitors.

Future Research Trajectories and Advanced Applications

Rational Design of Novel Benzimidazole (B57391) Derivatives with Enhanced Specificity

The future of benzimidazole-based therapeutics lies in the move away from broad-spectrum agents toward compounds meticulously designed for specific biological targets. Rational drug design, aided by powerful computational tools, is at the forefront of this evolution, aiming to enhance potency and selectivity while minimizing off-target effects. scirp.orgnih.gov

Key strategies in the rational design of benzimidazole derivatives include:

Structure-Activity Relationship (SAR) Studies: SAR investigations are fundamental to understanding how chemical structure relates to biological activity. By systematically modifying the benzimidazole core—for instance, at the 1, 2, 5, and/or 6-positions—researchers can identify which functional groups enhance binding to a target enzyme or receptor. nih.govnih.gov This empirical data is crucial for designing next-generation molecules with improved pharmacological profiles.

Computational and In-Silico Modeling: Advanced computational techniques are accelerating the design process. Molecular docking simulates how a benzimidazole derivative fits into the active site of a target protein, predicting binding affinity and interaction modes. nih.govmdpi.com This allows scientists to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis, saving significant time and resources. mdpi.com Furthermore, molecular dynamics simulations provide insights into the stability of the compound-protein complex over time. nih.gov

Molecular Hybridization: This strategy involves combining the benzimidazole scaffold with other known pharmacophores to create hybrid molecules with dual or enhanced activity. nih.gov For example, conjugating a benzimidazole with a chalcone (B49325) or a 1,2,3-triazole moiety has led to the development of novel compounds with potent anticancer activities. mdpi.comnih.gov This approach can yield multi-target agents, which are particularly valuable for treating complex diseases like cancer. researchgate.net

Design StrategyDescriptionTarget/ApplicationDesired Outcome
Structure-Based Drug Design (SBDD)Utilizes 3D structural information of the target protein to design complementary ligands. scirp.orgProtein Kinases (e.g., Akt, EGFR), Enzymes (e.g., DprE1) scirp.orgnih.govHigh binding affinity and selectivity.
Molecular HybridizationCombines the benzimidazole scaffold with other pharmacologically active moieties. nih.govnih.govAnticancer, Antimicrobial agents nih.govmdpi.comMulti-target activity, overcoming drug resistance.
In-Silico Screening & ADMET PredictionComputational screening of virtual libraries and prediction of pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). nih.govnih.govGeneral drug discoveryIdentification of promising candidates with good drug-like properties.
Rigidification StrategyIncorporating cyclic structures (e.g., triazole, oxadiazole) to restrict conformational flexibility. nih.govAntifungal agentsEnhanced binding and improved activity spectrum.

Exploration of Emerging Biological Targets and Pathways

Historically, benzimidazoles have been successful as anti-parasitic agents and proton pump inhibitors. nih.govimpactfactor.org However, current research is unveiling their potential to modulate a host of novel and challenging biological targets, particularly in oncology and infectious diseases.

The benzimidazole scaffold serves as a "privileged structure" capable of interacting with a wide range of enzymes and receptors due to its structural similarity to natural purines. frontiersin.org This has led to the investigation of benzimidazole derivatives as inhibitors for several emerging targets:

Protein Kinases: Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. nih.gov Benzimidazole derivatives are being extensively developed as inhibitors of various kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), EGFR, and BRAFV600E. rsc.orgmdpi.com Some compounds have shown the ability to act as multi-target kinase inhibitors, a valuable strategy for overcoming the drug resistance that often develops with single-target therapies. researchgate.netnih.gov

Poly(ADP-ribose) Polymerase (PARP): PARP-1 is a key enzyme in the DNA repair pathway. nih.gov Inhibiting PARP is a promising strategy for treating cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations. nih.govnih.gov Several 1H-benzimidazole-4-carboxamide derivatives have been identified as highly potent PARP inhibitors, with some showing potential as agents that can enhance the efficacy of chemotherapy and radiotherapy. benthamscience.comacs.org

Tubulin Polymerization: The microtubule network is essential for cell division, making it a prime target for anticancer drugs. Certain benzimidazole anthelmintics, such as mebendazole, have been repurposed as anticancer agents because they inhibit tubulin polymerization, similar to well-known chemotherapy drugs. tandfonline.comresearchgate.net Ongoing research focuses on designing new derivatives that are more potent and selective for the colchicine-binding site on tubulin. tandfonline.com

Other Novel Targets: The scope of benzimidazole activity continues to expand. Researchers are exploring their potential as inhibitors of DNA topoisomerases, DNA gyrase B (an antibacterial target), and enzymes crucial for mycobacterial cell wall synthesis, such as DprE1. nih.govmdpi.comacs.org

Biological TargetAssociated Disease/PathwayKey Finding
Protein Kinases (EGFR, BRAF, Akt, etc.)Cancer (cell proliferation, signaling) rsc.orgmdpi.comBenzimidazole derivatives can act as ATP-competitive or multi-target inhibitors, showing promise in various cancer cell lines. researchgate.netnih.gov
PARP-1Cancer (DNA repair) nih.govnih.govSubstituted benzimidazoles are potent PARP inhibitors, potentially sensitizing tumors to DNA-damaging agents. acs.org
TubulinCancer (cell division, microtubule dynamics) tandfonline.comDerivatives can inhibit tubulin polymerization by binding to the colchicine (B1669291) site, leading to mitotic arrest and apoptosis. researchgate.net
DNA Topoisomerase ICancer (DNA replication) acs.orgBenzimidazole-triazole hybrids have shown significant inhibitory activity against Topoisomerase I. acs.org
DprE1 EnzymeTuberculosis (bacterial cell wall synthesis) nih.govComputational and experimental studies have identified benzimidazole derivatives as potential inhibitors of this vital mycobacterial enzyme. nih.gov

Development of Advanced Bioanalytical Probes Based on Benzimidazole Scaffolds

Beyond therapeutics, the unique photophysical properties of the benzimidazole ring system make it an excellent scaffold for developing fluorescent probes for bioanalytical and diagnostic applications. researchgate.net These probes are designed to detect and quantify specific ions, molecules, and changes in the cellular microenvironment, offering powerful tools for research and clinical diagnostics.

Benzimidazole-based probes are valued for their synthetic versatility, biocompatibility, and tunable fluorescence. researchgate.net They can be engineered to function via mechanisms like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET), resulting in "turn-on" or "turn-off" fluorescent responses upon binding to a target analyte. rsc.orgmdpi.com

Current research in this area includes:

Ion Sensing: Probes have been developed for the highly selective and sensitive detection of biologically important metal ions such as Zn²⁺, Fe³⁺/Fe²⁺, and Co²⁺. rsc.orgmdpi.comrsc.org These sensors can operate at biological pH and have been used for imaging the intracellular distribution of these ions in cells. rsc.org

Biothiol Detection: Cysteine is a vital biothiol, and its abnormal levels are linked to various diseases. Researchers have successfully synthesized benzimidazole-based fluorescent probes that can selectively detect cysteine over other biothiols like homocysteine and glutathione, with applications in both live-cell imaging and analysis of urine samples. nih.gov

Environmental and Disease Monitoring: The applications extend to detecting pH changes, proteins, nucleic acids, and other neutral species. researchgate.net Recent advancements focus on developing probes that function in the near-infrared (NIR) range for deeper tissue imaging and creating systems with improved water solubility for better performance in biological systems. researchgate.net

Probe TypeTarget AnalyteSensing MechanismApplication
Benzimidazole-Acrylamide (ABIA)Cysteine nih.govFluorescence "Turn-on" nih.govDetection in urine, live-cell bioimaging. nih.gov
Phenol-Substituted Benzimidazole (HL)Zinc ions (Zn²⁺) rsc.orgChelation-Enhanced Fluorescence (CHEF) rsc.orgIntracellular imaging in Candida sp. cells. rsc.org
Benzimidazole-Phenol (FBBAP)Iron ions (Fe³⁺/Fe²⁺) rsc.orgFluorescence "Turn-on" rsc.orgMonitoring total iron in wine samples. rsc.org
Quinoline-Benzimidazole (DQBM-B)Cobalt ions (Co²⁺) mdpi.comFluorescence "Turn-off" (PET) mdpi.comSelective recognition of Co²⁺ in the presence of other metal ions. mdpi.com

Environmental and Biotechnological Applications of Benzimidazole Derivatives

The utility of benzimidazole derivatives extends beyond medicine into important environmental and biotechnological sectors. Their inherent biological activity makes them effective in agricultural applications, while their chemical stability lends them to use in material preservation.

Agricultural Fungicides: One of the most widespread applications of benzimidazoles is in agriculture. Compounds like carbendazim (B180503) have been used extensively to control a variety of fungal pathogens on cereals and fruits. nih.gov They typically act by binding to fungal microtubules and inhibiting hyphal growth and nuclear division. nih.gov

Material Preservatives: Benzimidazole derivatives are also employed as preservatives in industries such as paint, textiles, papermaking, and leather manufacturing to prevent fungal and microbial degradation. nih.gov

Green Chemistry and Sustainable Synthesis: A significant modern trajectory in the production of benzimidazoles is the adoption of "green chemistry" principles. chemmethod.com Traditional synthesis methods often involve harsh conditions and toxic solvents, leading to environmental pollution. ijarsct.co.inmdpi.com Researchers are now developing eco-friendly alternatives using green catalysts, microwave-assisted reactions, and solvent-free conditions to make the production of these valuable compounds more sustainable and environmentally benign. ijarsct.co.inmdpi.com

Environmental Monitoring: While some benzimidazoles are used to protect resources, their persistence means they can also become environmental pollutants found in food and water. nih.gov This has spurred research into new analytical methods for their detection and has highlighted the importance of designing next-generation compounds that are effective yet biodegradable.

Application AreaSpecific UseExample CompoundSignificance
AgricultureSystemic fungicide for crop protection. nih.govCarbendazimControls a broad spectrum of plant fungal diseases. nih.gov
Material SciencePreservative to prevent microbial decay. nih.govVarious derivativesExtends the lifespan of products like paint, leather, and textiles. nih.gov
Chemical ManufacturingSustainable synthesis protocols. chemmethod.comN/AReduces use of hazardous substances, minimizes waste, and lowers energy consumption in production. chemmethod.comijarsct.co.in
Environmental ScienceMonitoring and remediation.N/AAddresses the presence of persistent benzimidazole fungicides in soil and water systems. nih.gov

Q & A

What are the optimal synthetic routes for 2-Propylthio-5,6-dimethylbenzimidazole, and how can purity be validated?

Category: Basic
Answer:
The synthesis of this compound derivatives typically involves nucleophilic substitution or condensation reactions. For example, alkylation of 5,6-dimethylbenzimidazole with propylthiol groups under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound . Microwave-assisted synthesis using catalysts like tetrabutylammonium chloride has been shown to improve reaction efficiency (e.g., 93% yield for 5,6-dimethylbenzimidazole derivatives) . Purification via recrystallization (e.g., dichloromethane/diethyl ether) is critical. Structural validation requires:

  • ¹H/¹³C NMR to confirm substituent positions (e.g., δH 2.30 ppm for methyl groups, δC 20.4 ppm) .
  • FT-IR to detect thioether bonds (C-S stretching ~600–700 cm⁻¹) .
  • Elemental analysis (e.g., ≤0.4% deviation from theoretical values) to confirm purity .

How do the 5,6-dimethyl and propylthio substituents influence the compound’s binding affinity in molecular docking studies?

Category: Advanced
Answer:
The 5,6-dimethyl groups enhance hydrophobic interactions in binding pockets (e.g., mimicking purine bases in vitamin B12’s 5,6-dimethylbenzimidazole ligand) . The propylthio group contributes to π-alkyl or sulfur-mediated interactions. For example:

  • Docking studies of similar benzimidazole derivatives (e.g., compound 9c in ) showed improved binding scores when bulky substituents occupied hydrophobic subpockets .
  • Methodological Tip: Use AutoDock Vina or Schrödinger Suite with flexible side-chain sampling to account for steric effects from methyl groups. Compare binding poses with co-crystallized ligands (e.g., CobT enzyme complexes in ) to validate interactions .

What experimental strategies can resolve contradictions in reported pharmacological activities of this compound derivatives?

Category: Advanced
Answer:
Discrepancies in activity data (e.g., cytotoxic vs. non-cytotoxic results) may arise from variations in:

  • Cell line specificity : Test across multiple lines (e.g., HeLa, MCF-7) with standardized protocols ( ) .
  • Substituent effects : Synthesize analogs with controlled modifications (e.g., replacing propylthio with methylthio) to isolate structure-activity relationships .
  • Dose-response profiling : Use Hill slope analysis to differentiate true activity from assay artifacts .

How can computational methods guide the design of this compound-based inhibitors?

Category: Advanced
Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps affecting redox activity) .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability in biological environments .
  • Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors from benzimidazole N-atoms) using Schrödinger’s Phase .

What are the best practices for characterizing metabolic stability of this compound derivatives?

Category: Basic
Answer:

  • In vitro assays : Use liver microsomes (human/rat) with NADPH cofactor, monitoring parent compound depletion via LC-MS/MS .
  • Metabolite ID : Employ high-resolution MS (e.g., Q-TOF) and compare fragmentation patterns with synthetic standards (e.g., sulfoxide derivatives) .
  • CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .

How does the propylthio group impact the compound’s solubility and bioavailability?

Category: Basic
Answer:

  • LogP estimation : The propylthio group increases hydrophobicity (predicted LogP ~3.5 vs. ~2.1 for unsubstituted benzimidazole) .
  • Solubility enhancement : Co-crystallization with cyclodextrins or formulation as nanosuspensions can mitigate poor aqueous solubility .
  • Permeability assays : Use Caco-2 monolayers or PAMPA to assess intestinal absorption potential .

What catalytic systems are effective for functionalizing this compound?

Category: Advanced
Answer:

  • Buchwald-Hartwig amination : Pd(OAc)₂/Xantphos catalyzes C-N coupling with aryl halides .
  • Click chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole appendages (e.g., compound 9a–e in ) .
  • Photoredox catalysis : Ru(bpy)₃²⁺ enables C-H functionalization under visible light .

How to address stability issues during long-term storage of this compound?

Category: Basic
Answer:

  • Storage conditions : Keep at –20°C under argon in amber vials to prevent oxidation of the thioether group .
  • Stability monitoring : Perform periodic HPLC-UV analysis (e.g., 254 nm) to detect degradation products (e.g., sulfoxides) .

What structural analogs of this compound have shown promise in antiviral studies?

Category: Advanced
Answer:

  • Benzothiazole analogs : Compound 9c ( ) demonstrated activity against HSV-1 via helicase inhibition .
  • Nitro derivatives : 2-(Nitroheterocyclic)benzimidazoles showed antiparasitic activity ( ), suggesting potential repurposing .

How to design a SAR study for this compound derivatives?

Category: Advanced
Answer:

  • Variable substituents : Systematically modify the propylthio chain length (ethyl, butyl) and benzimidazole methylation patterns .
  • Bioassay panels : Test against kinase targets (e.g., EGFR, VEGFR2) and bacterial enzymes (e.g., DNA gyrase) .
  • Data analysis : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., Hammett σ) with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.